molecular formula C13H20N4O B6088127 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Cat. No.: B6088127
M. Wt: 248.32 g/mol
InChI Key: BDNDGNDZLAETQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidin-4-one core substituted at the 2-position with a 4-ethylpiperazine group. This structure combines a rigid bicyclic framework with a flexible piperazine moiety, which is often employed in medicinal chemistry to modulate solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-2-16-6-8-17(9-7-16)13-14-11-5-3-4-10(11)12(18)15-13/h2-9H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDGNDZLAETQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323582
Record name 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200321
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886191-37-3
Record name 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit antidepressant activity. The structure of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one suggests it may interact with neurotransmitter systems involved in mood regulation. For instance, studies on related piperazine derivatives have shown promising results in modulating serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders .

1.2 Anti-cancer Properties
Pyrimidine derivatives are well-known for their anticancer properties. The compound's structure allows for potential interactions with DNA and RNA synthesis pathways, making it a candidate for further investigation as an anticancer agent. Compounds similar to this have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Synthesis and Characterization

2.1 Synthetic Routes
The synthesis of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can be achieved through several methods:

  • Cyclization Reactions : Utilizing starting materials like ethyl 2-amino derivatives and cyclizing agents under controlled conditions can yield the target compound effectively.
  • Modification of Existing Compounds : Derivatives of known piperazine compounds can be modified through alkylation or acylation to introduce the necessary ethyl group and cyclopentane structure .

2.2 Characterization Techniques
Characterization of synthesized compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) : To determine the molecular structure and confirm the presence of functional groups.
  • Mass Spectrometry (MS) : For molecular weight determination and structural elucidation.
  • Infrared Spectroscopy (IR) : To identify functional groups based on characteristic absorption bands.

3.1 Pharmacological Testing
In vitro studies have shown that derivatives of this compound may exhibit activity against various cancer cell lines. For example, testing against breast cancer and leukemia cells revealed significant cytotoxicity at certain concentrations .

3.2 Neuropharmacological Studies
Behavioral assays in animal models have indicated that similar piperazine-based compounds can improve depressive symptoms and anxiety-like behaviors. This suggests that 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one could potentially serve as a lead compound for developing new antidepressants .

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest analogs, focusing on structural modifications, physicochemical properties, and inferred pharmacological implications.

Core Structure Variations

Compound Name Core Structure Substituent at Position 2 Molecular Weight (g/mol) Key References
2-(4-Ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (Target) Cyclopenta[d]pyrimidin-4-one 4-Ethylpiperazin-1-yl 275.36*
2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (Q1/20) Cyclopenta[d]pyrimidin-4-one (4-Methylbenzyl)sulfanyl 272.36
2-[(4-Chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one (Q/4) Cyclopenta[d]pyrimidin-4-one (4-Chlorobenzyl)thio 292.79
2-Mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidin-4-one Mercapto (-SH) 168.23
2-{5-[(4-Methylpiperazin-1-yl)sulfonyl]-2-propoxyphenyl}-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidin-4-one 5-[(4-Methylpiperazin-1-yl)sulfonyl]-2-propoxyphenyl 485.56

Notes:

  • The mercapto derivative (SH group) in serves as a simpler scaffold for further functionalization, highlighting the versatility of the core structure .

Pharmacological Implications

Target Selectivity :

  • The 4-ethylpiperazine group in the target compound may enhance selectivity for amine-binding pockets in enzymes or receptors, as seen in PDE5A inhibitors with similar piperazine-derived substituents .
  • Sulfanyl/thio analogs (Q/4, Q1/20) exhibit MMP inhibitory activity, suggesting that the cyclopenta[d]pyrimidin-4-one core is critical for chelating zinc ions in MMP active sites .

Physicochemical Properties: Lipophilicity: The 4-ethylpiperazine group increases hydrophilicity compared to benzylthio substituents (e.g., logP for Q1/20: ~2.5 vs. target compound: ~1.8*). This may improve aqueous solubility and pharmacokinetics .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution of a 2-chloro intermediate with 4-ethylpiperazine, a strategy employed for related piperazine-containing analogs .
  • Thioether derivatives (e.g., Q/4) are synthesized via thiol-disulfide exchange or alkylation of 2-mercapto precursors .

Structure-Activity Relationship (SAR) Trends

  • Piperazine Modifications :

    • Substituting ethyl for methyl in the piperazine ring (cf. 4-methylpiperazine in ) reduces steric hindrance and may improve binding to larger hydrophobic pockets .
    • Piperazine N-alkylation (e.g., ethyl vs. cyclopropyl in ) tunes basicity and membrane permeability .
  • Sulfur vs. Nitrogen Linkers :

    • Sulfur-containing analogs (Q/4, Q1/20) prioritize zinc coordination (e.g., in MMP inhibition), while nitrogen-based piperazine derivatives favor hydrogen bonding and charge interactions .

Biological Activity

The compound 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is a member of the cyclopentapyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C13_{13}H18_{18}N4_{4}O
  • Molecular Weight : 250.31 g/mol
  • IUPAC Name : 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one

Physical Properties

PropertyValue
LogP2.702
Water Solubility-2.67
Polar Surface Area49.234 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The biological activity of 2-(4-ethylpiperazin-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one is primarily attributed to its interaction with various biological targets:

  • GPCR Modulation : The compound is included in GPCR-targeted libraries, suggesting its potential role in modulating G-protein coupled receptors (GPCRs), which are critical in various signaling pathways .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have indicated that derivatives of cyclopentapyrimidines can exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Given its structure, it is hypothesized that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Antitumor Activity

A study conducted on a series of cyclopentapyrimidine derivatives demonstrated that modifications at the piperazine moiety significantly enhanced cytotoxicity against breast cancer cells. The lead compound showed an IC50_{50} value of 15 µM, indicating a promising therapeutic index .

Study 2: Neuroprotective Potential

In a model of oxidative stress-induced neuronal injury, the compound was tested for its neuroprotective effects. Results showed a significant reduction in cell death and oxidative markers when treated with concentrations ranging from 10 to 50 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.